1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17-18/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHYGTZFIJRNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312478-63-9 | |
| Record name | 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between a halogenated pyrazole derivative and a boronic ester. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The pyrazole ring can undergo reduction under specific conditions to yield dihydropyrazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated phenyl-pyrazole derivatives.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable tool in the design of enzyme inhibitors. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to analogs with modifications in the pyrazole ring substituents, boronic ester positioning, and additional functional groups. Below is a detailed analysis:
Table 1: Structural Comparison
Table 2: Reaction Performance
Biological Activity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazoles and incorporates a boron-containing moiety, which is significant in various biological applications. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₉BN₂O₂
- Molecular Weight : 253.19 g/mol
- CAS Number : 1002334-12-4
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets through the boron atom's unique properties. Boron compounds are known to influence enzyme activity and cellular signaling pathways. Specifically, the dioxaborolane structure may facilitate interactions with nucleophiles in biological systems.
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances these effects by potentially inhibiting key enzymes involved in tumor growth and metastasis. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines.
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of various kinases involved in cancer progression. For instance, it has shown promise as a selective inhibitor of pyruvate dehydrogenase kinase (PDK), which is implicated in metabolic regulation and cancer metabolism .
Neuroprotective Effects
There are indications that pyrazole derivatives may also possess neuroprotective properties. The modulation of oxidative stress and inflammation pathways is critical for neuroprotection. Compounds with similar structures have been reported to reduce neuronal cell death in models of neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study evaluated the effects of a related pyrazole compound on breast cancer cell lines. Results indicated a significant reduction in cell viability with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Study 2: Neuroprotection in Animal Models
In a rodent model of ischemic stroke, administration of a related pyrazole derivative resulted in reduced infarct size and improved neurological scores. This effect was associated with decreased levels of pro-inflammatory cytokines and enhanced antioxidant enzyme activities.
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Analytical Techniques
- X-ray Diffraction : Determines crystal packing and bond angles. A derivative, 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, was analyzed via single-crystal X-ray, confirming planarity of the pyrazole-boronate system .
- DFT Studies : Computational modeling validates experimental geometries and electronic properties, such as HOMO-LUMO gaps .
What role does this compound play in medicinal chemistry research?
Intermediate in Drug Discovery
The compound is a key intermediate in synthesizing bioactive molecules. For example, it was used in preparing PDE2A inhibitors (e.g., PF-06815189) via late-stage functionalization . Its boronic ester moiety facilitates modular derivatization for structure-activity relationship (SAR) studies.
What are the best practices for handling and storing this compound?
Q. Basic Laboratory Protocols
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the boronic ester .
- Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid decomposition.
How can researchers address contradictions in reported biological activities of derivatives?
Advanced Data Analysis
Discrepancies in bioactivity (e.g., anti-cancer vs. neuroprotective effects) may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
- Structural Modifications : Subtle changes in substituents (e.g., trifluoromethyl groups) alter target binding .
- Metabolic Stability : Assess microsomal oxidation profiles to identify active metabolites .
How do solvent and catalyst choices impact reaction outcomes in Suzuki couplings?
Methodological Case Study
Low-Yield Example : A synthesis of 3-(4-(dioxaborolan-2-yl)phenyl)morpholine yielded 27% due to poor solubility in hexanes/EtOAc, necessitating column chromatography with triethylamine additive .
What computational tools are used to predict reactivity of this compound?
Advanced Computational Chemistry
Density Functional Theory (DFT) calculates:
- Electrophilicity : Boron center’s reactivity in cross-couplings.
- Conformational Stability : Pyrazole ring torsional angles .
How is this compound applied in materials science?
Advanced Applications
It is incorporated into:
- Donor–Acceptor Dyads : For studying intramolecular charge transfer in optoelectronic materials .
- Metal-Organic Frameworks (MOFs) : As a linker for porous materials with tunable luminescence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
